molecular formula C16H15F3O B1672750 1,1,1-Trifluoro-6-(2-naphthalenyl)-2-hexanone CAS No. 1071001-09-6

1,1,1-Trifluoro-6-(2-naphthalenyl)-2-hexanone

Cat. No. B1672750
M. Wt: 280.28 g/mol
InChI Key: VCWWTQMRNJSJGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FKGK 18 is an inhibitor of group VIA (GVIA) calcium-independent phospholipase A2 (iPLA2). It inhibits GVIA iPLA2 by 99.9% at 0.091 mole fraction in a mixed micelle activity assay and is selective for GVIA iPLA2 over GIVA cPLA2 and GV sPLA2 where it shows 80.8 and 36.8% inhibition, respectively. FKGK 18 inhibits iPLA2β activity in cytosolic extracts from INS-1 cells overexpressing iPLA2β (IC50 = ~50 nM) as well as iPLA2γ activity in mouse heart membrane fractions (IC50s = ~1-3 μM). It inhibits glucose-induced increases in prostaglandin E2 (PGE2; ) production and insulin secretion in human pancreatic islets when used at a concentration of 10 μM and inhibits thapsigargin-induced apoptosis in INS-1 cells overexpressing iPLA2β in a concentration-dependent manner. FKGK 18 (20 mg/kg, 3 times per week) reduces blood glucose levels in an intraperitoneal glucose tolerance test, decreases the incidence of diabetes, and increases serum insulin levels in non-obese diabetic (NOD) mice.
Novel Inhibitor of Group VIA Ca(2+)-Independent Phospholipase A2 (iPLA2β) for Preventing Beta-Cell Apoptosis and Diabetes
FKGK18 is the most potent inhibitor of GVIA iPLA (X(I)(50) = 0.0002) ever reported. Being 195 and >455 times more potent for GVIA iPLA than for GIVA cPLA and GV sPLA, respectively. Group VIA calcium-independent phospholipase A (GVIA iPLA) has recently emerged as a novel pharmaceutical target.

Scientific Research Applications

Novel Fluorinated Polyimides

Research has led to the development of novel fluorinated polyimides derived from trifluoromethyl-substituted bis(ether amine) monomers. These polyimides exhibit remarkable properties such as low moisture absorption, low dielectric constants, excellent thermal stability, and the ability to form transparent, flexible films. Such characteristics make them suitable for applications in electronic and optical materials (Chung & Hsiao, 2008).

Europium Complexes for Photonic Applications

A study on europium complexes with a novel beta-diketone ligand showcases their potential in photonic applications. These complexes exhibit strong red emissions characteristic of Eu(3+) ions, suggesting their utility in light-emitting diodes (LEDs) and other optoelectronic devices (Ambili Raj et al., 2008).

Organic Light-Emitting Diodes (OLEDs)

Fluorinated compounds have been investigated as p-type dopants in organic light-emitting diodes. A specific study demonstrated the use of a difluorinated compound to enhance the power efficiency and reduce the driving voltage of OLEDs, highlighting the potential of such materials in improving OLED performance (Mi et al., 2009).

Lanthanide Complexes for NIR-Luminescence

Lanthanide complexes involving fluorinated-ligands have been synthesized for near-infrared (NIR) luminescence applications. These complexes show effective energy transfer from the ligands to the central Ln(3+) ions, indicating their potential in NIR-emitting devices (Dang et al., 2010).

Fluorination of Organic Compounds in Water

Selective and effective fluorination techniques have been developed for various organic compounds using fluorinating agents in water. This method demonstrates the potential for efficient and environmentally friendly synthesis of fluorinated organic molecules (Stavber et al., 2004).

properties

IUPAC Name

1,1,1-trifluoro-6-naphthalen-2-ylhexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3O/c17-16(18,19)15(20)8-4-1-5-12-9-10-13-6-2-3-7-14(13)11-12/h2-3,6-7,9-11H,1,4-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWWTQMRNJSJGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CCCCC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluoro-6-(naphthalen-2-yl)hexan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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